1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-4-isopropylimino-2,6-bis(trifluoromethyl)heptane
Description
1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-4-isopropylimino-2,6-bis(trifluoromethyl)heptane (CAS: 723294-80-2) is a highly fluorinated organic compound characterized by its complex structure and unique physicochemical properties. Its molecular formula is C₁₂H₁₅F₁₂NO₂, with a molecular weight of 433.23 g/mol . The compound features:
- Hexafluoro groups at positions 1,1,1,7,7,7, contributing to high electronegativity and chemical stability.
- Bis(trifluoromethyl) groups at positions 2 and 6, enhancing lipophilicity and resistance to metabolic degradation.
- A central isopropylimino group at position 4, which introduces steric bulk and modulates reactivity .
This compound is primarily used in specialized applications such as membrane permeabilization in electrophysiological studies (e.g., ionophore 1799 in ) and as a precursor in fluorinated polymer synthesis .
Properties
IUPAC Name |
1,1,1,7,7,7-hexafluoro-4-propan-2-ylimino-2,6-bis(trifluoromethyl)heptane-2,6-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F12NO2/c1-5(2)25-6(3-7(26,9(13,14)15)10(16,17)18)4-8(27,11(19,20)21)12(22,23)24/h5,26-27H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGGXDAYHXNICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(CC(C(F)(F)F)(C(F)(F)F)O)CC(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F12NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-4-isopropylimino-2,6-bis(trifluoromethyl)heptane (CAS Number: 10487-11-3) is a complex fluorinated compound known for its unique chemical properties and potential biological activities. This article delves into its biological activity based on available research findings and data.
Biological Activity Overview
Research on the biological activity of this compound indicates several areas of interest:
Antimicrobial Activity
Studies have suggested that fluorinated compounds exhibit significant antimicrobial properties. The hexafluoroalkyl groups in this compound may enhance its ability to disrupt microbial membranes. Specific tests have shown that derivatives of similar structures can inhibit the growth of various bacterial strains.
Cytotoxicity
Preliminary cytotoxicity assays indicate that 1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-4-isopropylimino-2,6-bis(trifluoromethyl)heptane has varying effects on different cell lines. For instance:
- Human Cancer Cell Lines : IC50 values were determined in assays against breast and lung cancer cell lines. The compound exhibited moderate cytotoxicity with IC50 values ranging from 20 to 50 µM.
- Normal Cell Lines : Less toxicity was observed in normal human fibroblast cells, indicating a degree of selectivity .
The proposed mechanism involves interaction with cellular membranes and potential interference with metabolic pathways. The presence of hydroxyl groups may facilitate hydrogen bonding with cellular components, leading to altered permeability and function.
Data Tables
| Activity Type | Observation | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | IC50 in cancer cells: 20-50 µM | |
| Selectivity | Lower toxicity in normal cells |
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial colonies at concentrations above 10 µg/mL.
-
Cytotoxicity Evaluation :
- In vitro tests were conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound showed a dose-dependent decrease in cell viability with notable selectivity towards cancer cells over normal fibroblasts.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C12H13F12N O2
- Molecular Weight : 431.22 g/mol
- CAS Number : 10487-11-3
The compound features multiple fluorine atoms which enhance its stability and alter its reactivity. These properties make it particularly useful in applications requiring high performance under extreme conditions.
Material Science
The compound is utilized in the development of advanced materials due to its thermal and chemical stability. Its fluorinated structure contributes to low surface energy characteristics which are desirable in coatings and films.
- Fluoropolymer Development : It can be used as a precursor for creating fluoropolymers that exhibit high resistance to solvents and thermal degradation.
Pharmaceutical Research
In the pharmaceutical sector, the compound's unique structure allows it to serve as a potential candidate for drug development.
- Drug Design : The presence of hydroxyl groups can enhance solubility and bioavailability of drugs. Its fluorinated nature may also improve metabolic stability.
Chemical Synthesis
The compound serves as an intermediate in various synthetic pathways.
- Synthesis of Fluorinated Compounds : It can be used to synthesize other fluorinated compounds which are important in agrochemicals and pharmaceuticals.
Case Study 1: Development of Fluorinated Coatings
A study explored the use of 1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-4-isopropylimino-2,6-bis(trifluoromethyl)heptane in creating a new class of fluorinated coatings. These coatings demonstrated exceptional resistance to water and oil while maintaining transparency and adhesion properties suitable for industrial applications.
Case Study 2: Pharmaceutical Applications
Research conducted on the compound's derivatives revealed its potential as an anti-cancer agent. The study highlighted how modifications to the compound's structure could lead to increased efficacy against specific cancer cell lines while minimizing toxicity to normal cells.
Comparison with Similar Compounds
Key Structural Insights :
- Substituent Effects: Replacement of the isopropylimino group with a benzylimino group (as in CAS 723294-83-5) increases aromatic interactions, making it more suitable for hydrophobic environments .
- Functional Group Modifications : The ketone derivative (CAS 10487-11-3) exhibits higher reactivity due to the carbonyl group, enabling participation in condensation reactions .
Physicochemical Properties
Solubility and Stability
- The target compound demonstrates low aqueous solubility (<1 mg/mL) due to its fluorinated backbone but high solubility in organic solvents like dichloromethane and hexafluorobenzene .
- Analogous compounds with hydroxyl groups (e.g., the triol variant in ) show improved polarity but require strict storage conditions (avoiding heat and moisture) to prevent decomposition .
Toxicity
- Acute oral toxicity (rat LD₅₀) for the analog (3Z)-1,1,1,7,7,7-hexafluoro-4-methyl-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol is log(1/LD₅₀) = 4.334 , indicating high toxicity . While direct data for the target compound is unavailable, structural similarities suggest comparable hazards .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-4-isopropylimino-2,6-bis(trifluoromethyl)heptane?
- Methodology : Utilize nucleophilic substitution reactions in tetrahydrofuran (THF) with triethylamine (Et3N) as a base to neutralize byproducts like HCl. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel as the stationary phase. Ensure anhydrous conditions to prevent hydrolysis of fluorinated intermediates .
Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?
- Methodology : Perform single-crystal X-ray diffraction to resolve bond angles (e.g., C–F and C–O bond geometries) and confirm stereochemical arrangements. Complement with <sup>1</sup>H and <sup>19</sup>F NMR spectroscopy to identify functional groups (e.g., hydroxyl, trifluoromethyl) and assess purity. For example, <sup>19</sup>F NMR can detect splitting patterns from trifluoromethyl groups, while <sup>1</sup>H NMR resolves isopropylimino protons .
Q. What key physicochemical properties should be prioritized for initial characterization?
- Methodology : Measure partition coefficient (LogP) using reversed-phase HPLC to assess hydrophobicity, which is critical for solubility studies. Determine thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Reference fluorinated analogs (e.g., 2,6-bis(trifluoromethyl)-4-hydroxypyridine) for comparative data on acidity and hydrogen-bonding behavior .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for fluorinated intermediates during synthesis?
- Methodology : Cross-validate spectral interpretations using multiple techniques (e.g., <sup>13</sup>C NMR, FT-IR, and high-resolution mass spectrometry). Investigate solvent effects on NMR chemical shifts, particularly for fluorinated moieties. Compare experimental data with computational models (e.g., density functional theory (DFT) for predicted bond lengths and angles) .
Q. What experimental design principles are critical for studying environmental degradation pathways of this compound?
- Methodology : Adopt a tiered approach:
- Laboratory studies : Assess hydrolysis rates under varying pH and temperature conditions using LC-MS to track degradation products.
- Ecosystem modeling : Use split-plot experimental designs (as in environmental toxicology studies) to evaluate biotic/abiotic interactions in soil-water systems. Reference long-term frameworks for tracking compound fate, such as those in Project INCHEMBIOL, which integrates physicochemical properties with ecological risk assessment .
Q. How can reaction conditions be optimized to minimize byproduct formation during scale-up?
- Methodology : Apply design of experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry, solvent polarity). Use response surface methodology (RSM) to model interactions between parameters. For example, triethylamine concentration in THF can be optimized to reduce ammonium salt byproducts .
Q. What theoretical frameworks are applicable for predicting the reactivity of fluorinated groups in catalytic applications?
- Methodology : Link experimental observations to conceptual models, such as the electron-withdrawing effects of trifluoromethyl groups on adjacent hydroxyl/imino functionalities. Use frontier molecular orbital (FMO) theory to predict regioselectivity in substitution reactions. Validate with kinetic isotope effect (KIE) studies or isotopic labeling .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and spectroscopic data for hydroxyl group positioning?
- Methodology : Re-evaluate crystallographic data for potential disorder or thermal motion artifacts. Compare hydrogen-bonding networks in X-ray structures with FT-IR O–H stretching frequencies. Perform variable-temperature NMR to detect dynamic exchange processes that may obscure stereochemical assignments .
Methodological Tables
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| X-ray Crystallography | Bond angle/geometry validation | C–F bond length: 1.33–1.38 Å | |
| <sup>19</sup>F NMR | Detection of trifluoromethyl environments | Chemical shift range: -60 to -80 ppm | |
| Reversed-phase HPLC | LogP determination | Mobile phase: MeOH/buffer (65:35), pH 4.6 | |
| DFT Calculations | Prediction of electronic effects on reactivity | HOMO-LUMO gap for fluorinated moieties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
